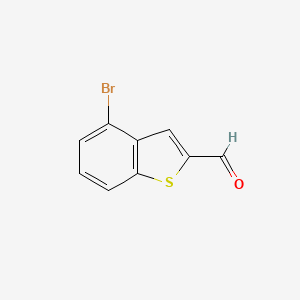

4-Bromo-1-benzothiophene-2-carbaldehyde

Overview

Description

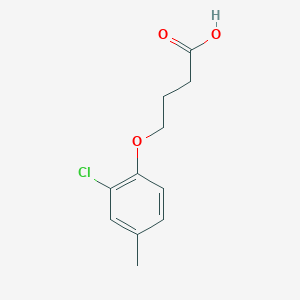

“4-Bromo-1-benzothiophene-2-carbaldehyde” is a chemical compound . It is a derivative of benzothiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of “this compound” is C9H5BrOS . Its average mass is 241.104 Da and its monoisotopic mass is 239.924438 Da .Chemical Reactions Analysis

Thiophene-based analogs, including “this compound”, have been used as building blocks for the synthesis of various compounds . For example, it has been used in the synthesis of tetrahydroisoquinolinones and 3-[(4-bromo-2-thienyl)methylenehydrazinocarbonyl]-1H-1,2,4-triazole .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a molecular weight of 241.11 g/mol.Scientific Research Applications

Organic Synthesis Applications

Photochemical Synthesis : 4-Bromo-1-benzothiophene-2-carbaldehyde is used in photochemical reactions to synthesize phenyl-2-thienyl derivatives. The reactivity of halogenothiophenes, including bromo- and iodo-thiophene derivatives, is explored for producing various phenyl derivatives through irradiation in benzene solution (Antonioletti et al., 1986).

Synthesis of Thiophene Derivatives : It is used in the synthesis of various thiophene derivatives, including carbaldehydes and carbonitriles. Bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation reactions are employed for substituting derivatives with substituents in the thiophene ring (Chapman et al., 1971).

Materials Science and Organic Electronics

Liquid Crystalline Semiconducting Molecules : The compound is integral in synthesizing new benzothiophene-based soluble semiconducting molecules. These molecules exhibit thermotropic liquid crystalline properties and are evaluated for their performance in organic thin film transistors (OTFTs) (Jung et al., 2010).

Photophysical Properties in Organic Light-Emitting Diodes : 4-Bromothiophene-2-carbaldehyde is reacted with benzyl cyanide to prepare fluorescent aryl-substituted thiophene derivatives, which are promising materials for organic light-emitting diode applications. Their UV-Vis absorption and photoluminescent spectra are investigated (Xu & Yu, 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Bromo-1-benzothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential biological activity . Thiophene derivatives have been utilized in various fields, including medicinal chemistry, due to their diverse properties and applications . .

Mode of Action

It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways might be influenced .

Result of Action

It is known that thiophene derivatives, in general, exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

4-bromo-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISRITCYHXZEOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)C=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)